molecular formula C16H15N3O4S2 B3002835 N-(furan-2-ylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide CAS No. 1171748-35-8

N-(furan-2-ylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide

Cat. No.: B3002835
CAS No.: 1171748-35-8
M. Wt: 377.43
InChI Key: UXBUHCFZNDPBAX-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a synthetic small molecule featuring a 2-aminothiazole scaffold, a structure recognized for its significant potential in medicinal chemistry . The 2-aminothiazole core is a privileged structure in drug discovery, known for yielding derivatives with a broad spectrum of biological activities . This compound is expertly designed for research applications in oncology and pharmacology. The 2-aminothiazole scaffold is frequently investigated for its antitumor properties, and derivatives similar to this compound have been specifically patented for use as antitumor agents, highlighting the therapeutic relevance of this chemical class . Its molecular architecture, which incorporates a furan ring and a methylsulfonyl phenyl group, is characteristic of compounds developed to modulate specific biological pathways. Research into analogous compounds demonstrates that such structures can exhibit potent cytotoxic effects and can inhibit the proliferation of human cancer cell lines . This reagent is intended for investigative use to further explore the mechanisms of action and efficacy of novel thiazole-based compounds in biological systems. It is supplied For Research Use Only. This product is strictly for laboratory research and is not intended for diagnostic or therapeutic use, or for human consumption.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S2/c1-25(21,22)13-6-4-11(5-7-13)18-16-19-14(10-24-16)15(20)17-9-12-3-2-8-23-12/h2-8,10H,9H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBUHCFZNDPBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide, a compound belonging to the thiazole class, has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological evaluations, and potential applications based on recent findings.

Chemical Structure and Properties

The molecular formula of N-(furan-2-ylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is C15H16N2O3S, with a molecular weight of 304.36 g/mol. The structure features a thiazole ring, which is known for its pharmacological significance, particularly in anticancer and antimicrobial activities.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. N-(furan-2-ylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide has been tested against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF7 (Breast cancer)1.61 ± 1.92Induction of apoptosis via Bcl-2 modulation
HT29 (Colon cancer)1.98 ± 1.22Cell cycle arrest and apoptosis induction
A431 (Skin cancer)< 0.5Inhibition of cell proliferation

The compound's mechanism involves the modulation of apoptotic pathways, particularly through the inhibition of anti-apoptotic proteins like Bcl-2, leading to increased cancer cell death .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Studies have shown that N-(furan-2-ylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide exhibits activity against Mycobacterium tuberculosis, with a selectivity index (SI) indicating favorable therapeutic potential.

Pathogen Minimum Inhibitory Concentration (MIC) Selectivity Index (SI)
Mycobacterium tuberculosis0.5 µg/mL26
Staphylococcus aureus1 µg/mL20

The compound's ability to inhibit bacterial growth suggests it could be a candidate for further development as an antimicrobial agent .

Synthesis and Evaluation

The synthesis of N-(furan-2-ylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide typically involves multi-step processes starting from readily available precursors like furan derivatives and thiazoles. The synthetic route often includes:

  • Formation of the thiazole ring.
  • Introduction of the furan side chain.
  • Sulfonamide formation to enhance biological activity.

Research has shown that modifications in the substituents on the thiazole ring can significantly impact its biological activity, indicating structure-activity relationships (SAR) that are crucial for optimizing efficacy .

Clinical Implications

Given its promising biological activities, there is potential for N-(furan-2-ylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide to be developed into a pharmaceutical agent targeting specific cancers or bacterial infections. Ongoing studies are focusing on:

  • In vivo efficacy : Assessing the compound's effectiveness in animal models.
  • Mechanistic studies : Understanding the precise pathways through which the compound exerts its effects.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research indicates that thiazole derivatives, including N-(furan-2-ylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide, exhibit significant anticancer properties. These compounds interact with various cellular pathways involved in cancer proliferation and apoptosis. Studies have shown that thiazole derivatives can inhibit the growth of cancer cells by inducing cell cycle arrest and promoting apoptosis through the activation of caspases .

Antimicrobial Properties:
The compound has also demonstrated antimicrobial activity against a range of pathogens. Its structure allows for interaction with microbial enzymes or cellular components, which can disrupt essential processes in bacteria and fungi. This makes it a candidate for further development into antimicrobial agents .

Neuroprotective Effects:
Preliminary studies suggest that thiazole derivatives may possess neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's. The ability to inhibit acetylcholinesterase activity has been noted, which is crucial for maintaining neurotransmitter levels in the brain .

Pharmacological Applications

Anti-inflammatory Effects:
N-(furan-2-ylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide has been investigated for its anti-inflammatory properties. Compounds with similar structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and pathways involved in inflammatory responses .

Analgesic Activity:
There is emerging evidence suggesting that this compound may exhibit analgesic properties, potentially useful in pain management therapies. The mechanism may involve modulation of pain signaling pathways, though further research is needed to elucidate the exact mechanisms .

Materials Science Applications

Polymer Chemistry:
The unique chemical structure of N-(furan-2-ylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide allows it to be utilized in polymer synthesis. Its incorporation into polymer matrices could enhance material properties such as thermal stability and mechanical strength, making it suitable for advanced materials applications .

Nanotechnology:
In nanotechnology, derivatives of this compound can be used to functionalize nanoparticles for targeted drug delivery systems. The furan moiety can facilitate interactions with biological targets, enhancing the efficacy of drug delivery while minimizing side effects .

Case Studies

Study Findings Application
Anticancer Activity Study Demonstrated significant inhibition of tumor growth in vitro and in vivo models.Development of new anticancer agents.
Antimicrobial Efficacy Research Showed effectiveness against Gram-positive and Gram-negative bacteria.Potential use as a new class of antibiotics.
Neuroprotective Study Inhibition of acetylcholinesterase activity observed, suggesting potential benefits in Alzheimer's treatment.Development of neuroprotective drugs .

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of key analogues is summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
N-(furan-2-ylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide C₁₉H₂₃N₃O₅S₂ 381.5 Furan-2-ylmethyl, 4-(methylsulfonyl)phenylamino Combines sulfonamide and heteroaromatic groups; moderate polarity
N-(4-fluorophenyl)-2-[(phenylsulfonyl)amino]-1,3-thiazole-4-carboxamide C₁₇H₁₃FN₃O₃S₂ 393.4 4-Fluorophenyl, phenylsulfonylamino Fluorine atom enhances metabolic stability and lipophilicity
2-Phenyl-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide (13e) C₁₉H₁₉N₃O₄S 371.1 3,4,5-Trimethoxyphenyl, phenylthiazole Methoxy groups improve solubility but may reduce membrane permeability
N-(2-ethylphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide C₂₀H₂₁N₃O₃S₂ 415.5 2-Ethylphenyl, acetamide-linked thiazole Acetamide spacer increases conformational flexibility
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones Varies (X = H, Cl, Br) ~400–450 Triazole core, difluorophenyl, sulfonylphenyl Triazole-thione tautomerism affects binding affinity

Key Observations :

  • Steric Effects : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl in 13e) reduce rotational freedom, whereas the furan-2-ylmethyl group in the main compound offers moderate steric bulk .
  • Tautomerism : Unlike triazole-thiones in , the main compound’s thiazole-carboxamide structure lacks tautomeric flexibility, which may stabilize its binding mode .

Spectral Comparison :

  • IR : The main compound’s carboxamide C=O stretch (~1680 cm⁻¹) aligns with analogues in , while the absence of a thiol S-H band (~2500–2600 cm⁻¹) distinguishes it from thione tautomers in .
  • ¹H NMR : Aromatic protons in the methylsulfonylphenyl group resonate at δ 7.5–8.0 ppm, similar to N-(4-fluorophenyl) derivatives in .

Pharmacological and Functional Insights

  • Target Affinity : Sulfonamide-containing thiazoles (e.g., ) often target enzymes like cyclooxygenase-2 (COX-2) or kinases due to sulfonyl-electrophile interactions.
  • Solubility vs. Permeability : The furan group may balance solubility (via oxygen lone pairs) and permeability (moderate logP), contrasting with highly polar trimethoxyphenyl derivatives (e.g., 13e) .
  • Metabolic Stability : Fluorine in ’s analogue reduces oxidative metabolism, whereas the main compound’s furan may undergo CYP450-mediated oxidation .

Q & A

Q. What are the standard synthetic protocols for preparing N-(furan-2-ylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide?

  • Methodology : The compound can be synthesized via a multi-step approach involving: (i) Coupling reactions : Thiazole-4-carboxylic acid derivatives are typically coupled with amines using carbodiimide-based activating agents (e.g., EDCI or DCC) in anhydrous solvents like DMF or CH₂Cl₂ . (ii) Reductive amination : For the furan-2-ylmethyl moiety, reductive amination of furan-2-carbaldehyde with primary amines (e.g., using NaBH₃CN or NaBH(OAc)₃) is a common strategy . (iii) Sulfonylation : The 4-(methylsulfonyl)phenyl group can be introduced via sulfonylation of aniline intermediates using methylsulfonyl chloride under basic conditions (e.g., pyridine or Et₃N) .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodology : Key techniques include:
  • ¹H/¹³C NMR : To verify substituent connectivity and purity. For example, the furan methylene protons (CH₂) typically appear as a singlet at δ ~4.5–5.0 ppm, while the thiazole proton resonates at δ ~7.5–8.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., ESI-MS m/z calculated for C₁₇H₁₆N₃O₄S₂: 414.06) .
  • HPLC : For purity assessment (>95% purity is standard for biological testing) .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Methodology : Initial screens often include:
  • Enzyme inhibition assays : For targets like kinases or cyclooxygenases, using fluorescence-based or radiometric assays .
  • Cytotoxicity profiling : Cell viability assays (e.g., MTT) in cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
  • Solubility and stability tests : Assess pharmacokinetic potential via HPLC monitoring in simulated physiological buffers .

Advanced Research Questions

Q. How can synthetic yields be optimized for low-yielding steps (e.g., <10% in coupling reactions)?

  • Methodology :
  • Solvent optimization : Replace polar aprotic solvents (DMF) with less coordinating solvents (e.g., THF) to reduce steric hindrance .
  • Catalyst screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) or microwave-assisted heating to accelerate coupling steps .
  • Byproduct analysis : Employ LC-MS to identify side products (e.g., hydrolysis intermediates) and adjust reaction pH/temperature accordingly .

Q. How to resolve contradictions in biological activity data across different assay systems?

  • Methodology :
  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed DMSO concentrations ≤0.1%) to minimize solvent effects .
  • Target specificity profiling : Use CRISPR-edited cell lines or isoform-specific inhibitors to rule off-target effects .
  • Molecular docking : Compare binding modes in different protein conformations (e.g., X-ray vs. homology models) using software like AutoDock Vina .

Q. What strategies are effective for determining the stereochemical configuration of chiral centers in derivatives?

  • Methodology :
  • X-ray crystallography : Co-crystallize the compound with a target protein (e.g., carbonic anhydrase) to resolve absolute configuration .
  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and hexane/isopropanol mobile phases for enantiomer separation .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra (TD-DFT) for chiral thiazole derivatives .

Q. How to design structure-activity relationship (SAR) studies for thiazole-carboxamide derivatives?

  • Methodology :
  • Scaffold diversification : Introduce substituents at the 4-(methylsulfonyl)phenyl group (e.g., halogens, methoxy) to probe electronic effects .
  • Bioisosteric replacement : Replace the furan ring with thiophene or pyrrole to assess ring size/heteroatom impact on activity .
  • Free-Wilson analysis : Statistically correlate substituent patterns with activity trends using QSAR software (e.g., MOE) .

Methodological Considerations for Contradictory Data

  • Low reproducibility in enzymatic assays : Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate with reference inhibitors .
  • Discrepancies in cytotoxicity data : Account for cell line-specific expression profiles (e.g., overexpression of efflux pumps like P-gp) via RT-PCR .

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